
4-(1-Phenylbut-1-en-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Phenylbut-1-en-1-yl)morpholine is an organic compound that features a morpholine ring substituted with a phenylbutenyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and phenylbutene, making it useful in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 4-(1-Phenylbut-1-en-1-yl)morpholine typically involves the reaction of morpholine with 4-phenyl-1-butene under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by the addition of 4-phenyl-1-butene to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to improve yield and efficiency.
Analyse Des Réactions Chimiques
4-(1-Phenylbut-1-en-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen, where reagents like alkyl halides can introduce new substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with H2/Pd can produce saturated hydrocarbons.
Applications De Recherche Scientifique
4-(1-Phenylbut-1-en-1-yl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1-Phenylbut-1-en-1-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylbutenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-(1-Phenylbut-1-en-1-yl)morpholine can be compared with other morpholine derivatives, such as:
Morpholine: The parent compound, which lacks the phenylbutenyl group and has different chemical properties.
4-(1-Cyclohexen-1-yl)morpholine: A similar compound where the phenyl group is replaced with a cyclohexene ring, leading to different reactivity and applications.
4-Morpholinopropane sulphonic acid: Another derivative with a sulfonic acid group, used in different industrial applications.
The uniqueness of this compound lies in its combination of the morpholine ring and the phenylbutenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
64274-09-5 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
4-(1-phenylbut-1-enyl)morpholine |
InChI |
InChI=1S/C14H19NO/c1-2-6-14(13-7-4-3-5-8-13)15-9-11-16-12-10-15/h3-8H,2,9-12H2,1H3 |
Clé InChI |
RPUYWMXSNCSVJK-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(C1=CC=CC=C1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


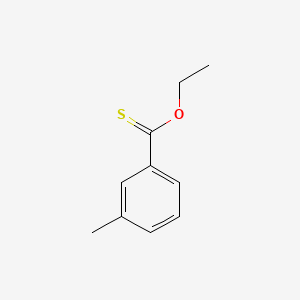
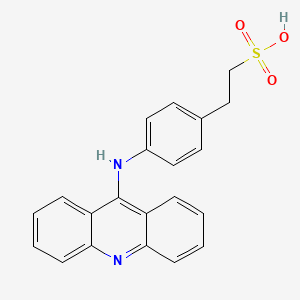
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
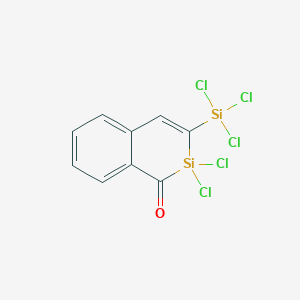
methyl}thymidine](/img/structure/B14489555.png)
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)

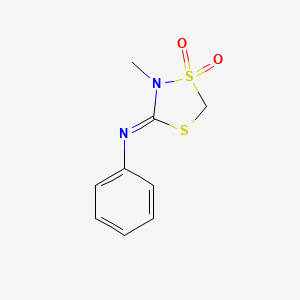
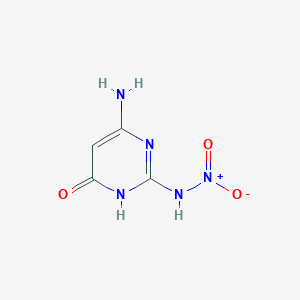
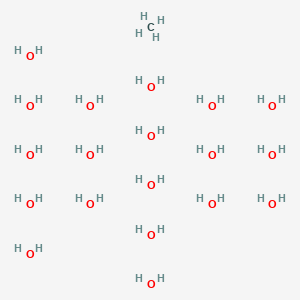
![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)
